molecular formula C25H33N5S B1514942 N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea

N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea

Cat. No.: B1514942
M. Wt: 435.6 g/mol
InChI Key: AEPMVHRJTABIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. This compound is known for its unique structural features, which include a cinchona alkaloid moiety and a thiourea group. The presence of these functional groups imparts significant catalytic and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves the reaction of cinchona alkaloids with isothiocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme can be represented as follows:

    Starting Materials: Cinchona alkaloid (e.g., quinine or quinidine) and isothiocyanate.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene at room temperature.

    Procedure: The cinchona alkaloid is dissolved in the solvent, followed by the addition of the isothiocyanate and the base. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

While the laboratory synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is well-documented, industrial production methods are less common. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its ability to form hydrogen bonds with substrates. The thiourea group acts as a hydrogen bond donor, stabilizing transition states and intermediates in catalytic reactions. This property is particularly useful in asymmetric synthesis, where the compound can induce chirality in the products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is unique due to its specific combination of a cinchona alkaloid and a thiourea group. This combination imparts both chiral and catalytic properties, making it highly effective in asymmetric synthesis and other catalytic processes.

Properties

Molecular Formula

C25H33N5S

Molecular Weight

435.6 g/mol

IUPAC Name

1-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-(pyrrolidin-2-ylmethyl)thiourea

InChI

InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)

InChI Key

AEPMVHRJTABIAB-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5

Origin of Product

United States

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